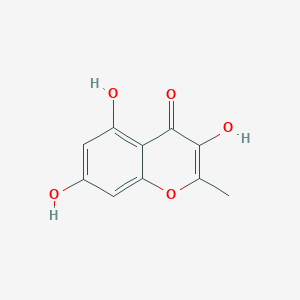

3,5,7-trihydroxy-2-methylchromen-4-one

Description

Properties

IUPAC Name |

3,5,7-trihydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-4-9(13)10(14)8-6(12)2-5(11)3-7(8)15-4/h2-3,11-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZPCHSDBFUIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trihydroxy-2-methylchromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or water and temperatures around 224°C for melting .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trihydroxy-2-methylchromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H12O8

- Molecular Weight : 320.25 g/mol

- IUPAC Name : 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

Dihydromyricetin is characterized by its multiple hydroxyl groups, which contribute to its biological activity and solubility in water. Its structure allows for various modifications that can enhance its pharmacological properties.

Antioxidant Activity

Dihydromyricetin exhibits significant antioxidant properties due to its ability to scavenge free radicals. This has implications for preventing oxidative stress-related diseases. Studies have shown that it can protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Research indicates that dihydromyricetin can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for the treatment of inflammatory diseases .

Anticancer Potential

Dihydromyricetin has been evaluated for its anticancer properties across various cancer cell lines. It has demonstrated cytotoxic effects against several types of cancer cells, including breast cancer and liver cancer cells. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through multiple signaling pathways .

Neuroprotective Effects

The compound shows promise in neuroprotection by reducing neuronal cell death and improving cognitive function in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and reduce neuroinflammation is particularly noteworthy .

Metabolic Regulation

Dihydromyricetin has been linked to improved metabolic health, including regulation of blood glucose levels and lipid metabolism. It may help in managing conditions like diabetes and obesity by enhancing insulin sensitivity and reducing fat accumulation .

Case Study 1: Anticancer Activity

A study investigated the effects of dihydromyricetin on human liver cancer cells (HepG2). The results indicated that treatment with dihydromyricetin led to a dose-dependent reduction in cell viability, with an IC50 value significantly lower than many traditional chemotherapeutic agents. Flow cytometry analysis revealed that dihydromyricetin induced apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, dihydromyricetin was administered to mice subjected to amyloid-beta-induced neurotoxicity. The treated group showed improved cognitive performance in maze tests compared to the control group, alongside reduced levels of amyloid plaques in brain tissues .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3,5,7-trihydroxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at position 2 significantly impacts solubility, bioavailability, and synthetic accessibility. Key analogs and their properties include:

Table 1: Substituent Effects on Key Properties

Notes:

- Solubility : Hydroxyl-rich phenyl analogs (e.g., 3,4,5-trihydroxyphenyl) exhibit high water solubility due to hydrogen bonding, whereas methyl or trifluoromethyl groups reduce polarity, leading to moderate or low solubility .

- Bioavailability : Compounds with multiple hydroxyl groups (e.g., 3,4,5-trihydroxyphenyl) show higher bioavailability scores (0.55–0.56), likely due to enhanced absorption and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 3,5,7-trihydroxy-2-methylchromen-4-one, and how can yield be maximized?

The compound is typically synthesized via acid-catalyzed cyclization of substituted phenolic precursors. For example, derivatives like 4H-chromen-4-one analogs are prepared using microwave-assisted methods with yields exceeding 90% . Key parameters include:

- Catalyst selection : Concentrated HCl or H₂SO₄ for cyclization.

- Reaction time : Microwave irradiation reduces time to 10–15 minutes vs. 6–8 hours conventionally.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity.

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of precursor to methylating agent) and inert atmospheric conditions .

Q. How can structural characterization of this compound be systematically validated?

A multi-spectral approach is essential:

Q. What are the critical quality control parameters for ensuring compound purity?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .

- Melting point : Sharp range (e.g., 119–122°C for analogs) confirms crystallinity .

- Residual solvents : GC-MS to detect traces of DMF or THF (<0.1% per ICH guidelines) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) alter the compound’s bioactivity?

Structure-activity relationship (SAR) studies on analogs reveal:

| Substituent | Position | Effect on Bioactivity | Source |

|---|---|---|---|

| Methoxy | C7 | ↑ Lipophilicity (LogP +0.5) | |

| Hydroxy | C5 | ↑ Antioxidant capacity (IC₅₀ ↓20%) | |

| Trifluoromethyl | C2 | ↓ Solubility (aq. solubility <0.1 mg/mL) | |

| Methodology: |

Q. How can contradictory data in spectral or bioactivity studies be resolved?

Contradictions often arise from:

- Solvent polarity effects : NMR shifts vary significantly in DMSO vs. CDCl₃ (e.g., δ ±0.3 ppm for hydroxyl protons) .

- Impurity interference : Trace aldehydes or ketones in precursors may form byproducts .

Resolution strategies: - Triangulation : Cross-check data from independent techniques (e.g., compare XRD crystal structure with NMR) .

- Iterative synthesis : Reproduce results across multiple batches with controlled variables .

Q. What advanced analytical methods are recommended for studying degradation products?

- LC-QTOF-MS : Identify degradation fragments (e.g., demethylated or oxidized derivatives) with high mass accuracy .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- EPR spectroscopy : Detect free radical intermediates during photodegradation .

Data Contradiction Analysis Case Study

Scenario : Discrepancies in reported antioxidant activity (IC₅₀ = 10 μM vs. 25 μM).

Investigation Steps :

Assay standardization : Confirm consistent DPPH concentration (100 μM) and incubation time (30 min) .

Control validation : Use Trolox as a reference in all batches.

Structural verification : Re-analyze compound purity via HRMS to rule out oxidized impurities .

Statistical analysis : Apply ANOVA to compare data across labs (p <0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.